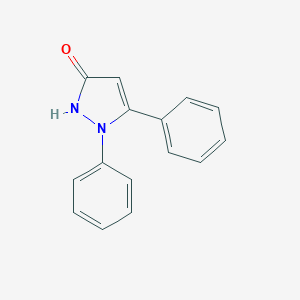

2,3-diphenyl-1H-pyrazol-5-one

Description

Structure

3D Structure

Properties

CAS No. |

13370-06-4 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

2,3-diphenyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C15H12N2O/c18-15-11-14(12-7-3-1-4-8-12)17(16-15)13-9-5-2-6-10-13/h1-11H,(H,16,18) |

InChI Key |

UDVCBWHKPVRDRP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)NN2C3=CC=CC=C3 |

Synonyms |

1,2-Dihydro-1,5-diphenyl-3H-pyrazol-3-one |

Origin of Product |

United States |

Synthesis Methodologies of 2,3 Diphenyl 1h Pyrazol 5 One and Its Analogues

Cyclocondensation Reactions for Pyrazolone (B3327878) Formation

Cyclocondensation reactions represent the most fundamental and widely employed approach for the construction of the pyrazolone ring. This strategy involves the formation of the heterocyclic system through the reaction of a binucleophilic reagent, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic species.

Reactions of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

The reaction between hydrazine derivatives and 1,3-dicarbonyl compounds is a classic and straightforward method for the synthesis of pyrazoles and pyrazolones. This approach, often referred to as the Knorr pyrazole (B372694) synthesis, involves the condensation of a hydrazine with a β-diketone or a related 1,3-dielectrophile. The reaction proceeds through the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. The versatility of this method lies in the wide availability of both hydrazine derivatives and 1,3-dicarbonyl compounds, allowing for the synthesis of a broad spectrum of substituted pyrazolones. The reaction conditions can often be tuned to control the regioselectivity of the cyclization, particularly when unsymmetrical 1,3-dicarbonyl compounds are employed.

Condensation of Phenylhydrazine (B124118) with Ethyl Acetoacetate (B1235776) and Related Precursors

A specific and highly significant example of the Knorr pyrazole synthesis is the condensation of phenylhydrazine with ethyl acetoacetate. This reaction is a cornerstone for the production of 1-phenyl-3-methyl-5-pyrazolone, a key intermediate in the synthesis of many pharmaceuticals and dyes. The reaction is typically carried out by heating the two reactants, often in the presence of a catalytic amount of acid or in a solvent such as ethanol (B145695). The mechanism involves the initial formation of a phenylhydrazone from the keto group of ethyl acetoacetate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto the ester carbonyl group, with subsequent elimination of ethanol. High yields of the desired pyrazolone can be achieved under optimized conditions. For instance, a solvent-free reaction of phenylhydrazine and ethyl acetoacetate can produce 1-phenyl-3-methyl-5-pyrazolone in quantitative yield.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| Phenylhydrazine | Ethyl Acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | Alcohol solvent, acid catalyst, 40-90 °C | High |

| Phenylhydrazine | Ethyl Acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | Solvent-free | Quantitative |

One-Pot and Multi-Step Synthetic Protocols

To enhance synthetic efficiency and introduce molecular diversity, one-pot and multi-step protocols have been developed. These methods often combine several reaction steps in a single vessel or a sequential manner without the isolation of intermediates, leading to the streamlined synthesis of complex pyrazolone analogues.

Synthesis of N-(1,3-Diphenyl-1H-pyrazol-5-yl)amides via Cyclization and Acylation

The synthesis of N-(1,3-diphenyl-1H-pyrazol-5-yl)amides involves a two-step sequence: the formation of a 5-aminopyrazole followed by its acylation. A representative multi-step synthesis starts with the base-catalyzed reaction of a benzoylacetonitrile (B15868) with acetonitrile (B52724) to yield a 1-aminocinnamonitrile. Subsequent reaction of this intermediate with a substituted phenylhydrazine leads to the formation of a 5-amino-3-aryl-1H-pyrazole. nih.gov The final acylation step is achieved by treating the aminopyrazole with a substituted benzoyl chloride in a suitable solvent like dichloromethane (B109758) (DCM), to afford the corresponding N-(1,3-diaryl-1H-pyrazol-5-yl)benzamide. nih.gov

| 5-Aminopyrazole Derivative | Acylating Agent | Product | Solvent |

| 5-Amino-3-aryl-1H-pyrazoles | Substituted benzoyl chlorides | N-(1,3-Diaryl-1H-pyrazol-5-yl)benzamides | Dichloromethane (DCM) |

Synthesis of Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes

The functionalization of pre-formed pyrazole rings is a powerful strategy for the synthesis of diverse analogues. 5-Chloro- and 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes are versatile starting materials for this purpose. For example, 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can react with various amines to form N-[(5-azido-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-N-arylamines. researchgate.net Similarly, both the 5-chloro and 5-azido carbaldehydes can be condensed with hydrazides to produce N-[(5-substituted-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides. researchgate.net These intermediates can then undergo further transformations, such as thermolysis, to yield more complex pyrazole derivatives like 5-arylamino-1,3-diphenyl-1H-pyrazol-4-carbonitriles. researchgate.net

| Starting Material | Reagent | Product |

| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Arylamines | N-[(5-Azido-1,3-diphenyl-1H-pyrazol-4-yl)methylene]-N-arylamines |

| 5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Hydrazides | N-[(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides |

| 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | Hydrazides | N-[(5-Azido-1,3-diphenyl-1H-pyrazol-4-yl)methylene]hydrazides |

Preparation of Pyrazole Derivatives via Chalcones and Epoxides

An alternative route to pyrazole derivatives involves the use of chalcones (α,β-unsaturated ketones) as precursors. The synthesis of 3,5-diaryl-1H-pyrazoles can be achieved from β-arylchalcones. nih.govbeilstein-journals.org This method involves the epoxidation of the chalcone (B49325), typically with hydrogen peroxide, to form a chalcone epoxide. nih.govbeilstein-journals.org The subsequent addition of hydrazine hydrate (B1144303) to the epoxide leads to the formation of a pyrazoline intermediate, which upon dehydration, yields the desired 3,5-diaryl-1H-pyrazole. nih.govbeilstein-journals.org This two-step process provides a reliable method for accessing this class of pyrazole analogues. nih.govbeilstein-journals.org

| Precursor | Intermediate | Final Product |

| β-Arylchalcone | Chalcone Epoxide | 3,5-Diaryl-1H-pyrazole |

Green Chemistry Approaches in 1,3-Diphenyl-1H-pyrazole Synthesis (e.g., Microwave Irradiation)

Green chemistry principles have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact and improve efficiency. dergipark.org.tr Microwave irradiation, in particular, has emerged as a powerful tool, often leading to significantly shorter reaction times, higher yields, and the ability to conduct reactions under solvent-free conditions. nih.govnih.gov This technique offers a more sustainable alternative to conventional heating methods. nih.gov

| Method | Conditions | Reaction Time | Yield | Environmental Benefits |

| Microwave-Assisted | Solvent-free, K2CO3 support benthamdirect.combohrium.com | Minutes nih.gov | High nih.govbenthamdirect.com | Avoids hazardous solvents, reduces energy consumption, shorter reaction time. nih.govbenthamdirect.combohrium.com |

| Conventional Heating | Typically requires solvents | Hours nih.gov | Moderate benthamdirect.com | Higher energy consumption, use of potentially hazardous solvents. |

Catalytic Approaches in 2,3-Diphenyl-1H-Pyrazol-5-one Synthesis

Catalysis offers a pathway to synthesize pyrazolone structures with greater efficiency and control. Both metal-based and acid catalysts have been successfully employed to facilitate the crucial cyclization reactions that form the pyrazole core.

Transition-metal catalysts are effective in promoting the cyclization reactions necessary for pyrazole synthesis. nih.gov Various metals, including rhodium (Rh) and copper (Cu), have been utilized. For instance, a Rh(III)-catalyzed C–H activation and cyclization cascade has been developed for the synthesis of pyrazolo[1,5-a]quinazolines, demonstrating the potential of transition metals in constructing complex fused-ring systems based on a pyrazole core. rsc.org

In the synthesis of 1,3,5-trisubstituted pyrazoles, copper triflate has been used as a catalyst in the presence of an ionic liquid, [BMIM-PF6], to achieve excellent yields from the condensation of chalcones with hydrazines. nih.gov The choice of catalyst can significantly influence the reaction's efficiency and yield. nih.gov Studies have shown that catalysts like Rh2(OAc)4 can provide superior yields in cascade cyclization reactions for preparing pyrazole-fused heterocycles compared to other transition-metal catalysts like Ru(bpy)3Cl2·6H2O or Ru(OAc)3. nih.gov

Brønsted acids are frequently used to catalyze the synthesis of pyrazolone derivatives. A common synthetic route involves the condensation of a β-ketoester, such as ethyl benzoylacetate, with phenylhydrazine in the presence of a Brønsted acid like glacial acetic acid. nih.gov This reaction proceeds via reflux and results in the formation of the pyrazolone ring. nih.gov The acidic conditions facilitate the cyclization of the initial hydrazone intermediate. nih.gov The effectiveness of different Brønsted acids has been compared, demonstrating their crucial role in promoting these condensation-cyclization reactions. pnu.ac.ir

Derivatization Strategies of the 2,3-Diphenyl-1H-Pyrazol-5-one Core

The 2,3-diphenyl-1H-pyrazol-5-one scaffold can be readily modified to produce a wide array of derivatives. The molecule exists in tautomeric forms, including a hydroxyl (OH) form, which allows for functionalization at the oxygen atom. researchgate.net Additionally, the two phenyl rings are susceptible to electrophilic substitution, providing further avenues for structural diversification.

The tautomeric equilibrium of pyrazol-5-ones allows them to react as either a ketone or an enol (hydroxyl form). researchgate.net This enolic hydroxyl group can undergo esterification. For example, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 2-bromo-3-furoyl chloride in the presence of a base like triethylamine (B128534) or calcium hydroxide (B78521) leads to the formation of the corresponding ester, 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate. mdpi.com This O-acylation reaction is a common strategy for functionalizing the pyrazolone core at the oxygen position. mdpi.com

Table of Esterification Reaction Conditions

| Starting Pyrazolone | Acylating Agent | Base / Solvent System | Product |

|---|---|---|---|

| 3-methyl-1-phenyl-2-pyrazolin-5-one mdpi.com | 2-bromo-3-furoyl chloride mdpi.com | Ca(OH)2 / 1,4-dioxane (B91453) mdpi.com | 3-methyl-1-phenyl-1H-pyrazol-5-yl 2-bromo-3-furancarboxylate mdpi.com |

The phenyl rings attached to the pyrazolone core at the N1 and C3 positions can be functionalized through electrophilic aromatic substitution reactions. While direct substitution on the 2,3-diphenyl-1H-pyrazol-5-one core is a viable strategy, many derivatives are synthesized from appropriately substituted starting materials. For instance, pyrazolones with substituted phenyl rings, such as 5-hydroxy-3-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrazole, are synthesized by starting with substituted precursors like ethyl 4-nitrobenzoyl acetate (B1210297) and p-tolylhydrazine hydrochloride. nih.gov

Furthermore, direct C-acylation at the C4 position of the pyrazole ring is a well-established method for derivatization, often competing with O-acylation. rsc.org Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one with various aroyl chlorides can be achieved in the presence of calcium hydroxide, yielding 4-aroyl-pyrazol-5-ols. rsc.org This highlights the reactivity of the pyrazolone core itself toward electrophiles.

Reactions with Active Methylene (B1212753) Compounds (e.g., Michael Addition)

The active methylene group at the C4 position of the pyrazolone ring is a versatile site for various chemical transformations, including Michael additions. This reactivity has been exploited to synthesize more complex molecules. A notable example is the tandem Knoevenagel condensation-Michael addition reaction. In this process, an aldehyde first reacts with a pyrazolone molecule in a Knoevenagel condensation to form an intermediate arylmethylene pyrazolone. This intermediate then acts as a Michael acceptor for a second pyrazolone molecule, leading to the formation of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. researchgate.netrsc.org

This reaction can be carried out under catalyst-free conditions, simply by heating the aldehyde with two equivalents of 3-methyl-1-phenyl-2-pyrazolin-5-one. researchgate.net The reaction proceeds rapidly, often within minutes, to afford the bis(pyrazolyl)methane products in excellent yields. This method is considered environmentally friendly due to the absence of a catalyst and the high atom economy. researchgate.net

Furthermore, the enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones has been achieved using organocatalysts, such as cinchona alkaloid-derived primary amines. nih.gov This approach allows for the synthesis of chiral pyrazole derivatives with high enantioselectivity. nih.gov The reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with various α,β-unsaturated ketones in the presence of a primary amine catalyst can produce the corresponding Michael adducts in good to excellent yields and enantiomeric excesses. nih.gov

It has also been observed that the anion of 3-methyl-2-pyrazolin-5-one (B87142) can act as an ambident nucleophile. While it typically undergoes carba-Michael addition (at the C4 position) with α,β-unsaturated ketones under basic conditions, under mild acidic conditions with an organocatalyst, aza-Michael addition (at the N2 position) can occur with aliphatic acyclic α,β-unsaturated ketones. nih.gov

Table 1: Examples of Michael Addition Reactions with Pyrazolone Derivatives

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Benzaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one (1:2 ratio) | Reflux, 5 min (catalyst-free) | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Excellent |

| Benzylideneacetone and 3-methyl-1-phenyl-2-pyrazolin-5-one | 9-Amino-9-deoxy-epicinchonidine catalyst, Toluene, rt | Chiral Michael adduct | Good to Excellent |

| α,β-Unsaturated ketones and 2-pyrazolin-5-ones | 9-epi-9-amino-9-deoxyquinine catalyst | β-(3-Hydroxypyrazol-1-yl)ketones (aza-Michael adducts) | High |

Formation of Pyrazole-Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Pyrrolo[2,3-c]pyrazoles)

The pyrazolone scaffold serves as a valuable building block for the synthesis of various fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines, which are structurally analogous to purines. A common strategy involves the cyclization of appropriately substituted pyrazole precursors.

For instance, 4-acetyl-5-amino-1,3-diphenylpyrazole can undergo cyclization with various reagents to yield pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net Similarly, 5-amino-1H-pyrazole-4-carbonitrile derivatives are versatile starting materials. These can be converted into pyrazolo[3,4-d]pyrimidin-4(5H)-ones through cyclization with nitriles under both conventional heating and microwave-assisted conditions. nih.gov The synthesis of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its subsequent alkylation also provides a route to a variety of substituted pyrazolo[3,4-d]pyrimidines. nih.gov

The general synthetic approach often involves the construction of the pyrimidine (B1678525) ring onto a pre-existing pyrazole core. This can be achieved by reacting a 5-aminopyrazole derivative carrying a suitable functional group at the 4-position (such as a cyano, ester, or acetyl group) with a one-carbon synthon like formamide, or with nitriles. researchgate.netnih.gov

While the synthesis of pyrazolo[3,4-d]pyrimidines from pyrazolone precursors is well-documented, the direct synthesis of pyrrolo[2,3-c]pyrazoles from 2,3-diphenyl-1H-pyrazol-5-one or its simple analogues is not as commonly reported in the surveyed literature. However, the versatility of functionalized pyrazoles, such as 4-acetyl-5-amino-1,3-diphenylpyrazole, in forming other fused systems like pyrazolo[3,4-b]pyridines suggests the potential for developing synthetic routes to pyrrolo[2,3-c]pyrazoles through appropriate choice of reagents and reaction conditions. researchgate.net

Table 2: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 4-Acetyl-5-amino-1,3-diphenylpyrazole | Formamide | Pyrazolo[3,4-d]pyrimidine derivative |

| 5-Amino-1-(2,4-dinitrophenyl)pyrazole-4-carboxylate | Aliphatic/aromatic nitriles | 1,6-Disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones |

| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agents (e.g., methyl iodide, propargyl bromide) | N-alkylated pyrazolo[3,4-d]pyrimidin-4-ones |

Synthesis of Pyrazolone-Clubbed Pyrimidine and Thiazole (B1198619) Compounds

The molecular hybridization of a pyrazolone moiety with other heterocyclic rings, such as pyrimidine and thiazole, has led to the development of "clubbed" compounds. These syntheses often utilize a multi-step approach starting from a functionalized pyrazolone.

For the synthesis of pyrazolone-pyrimidine hybrids, a common precursor is a pyrazole-based chalcone. For example, a chalcone derived from pyrazole-4-carbaldehyde can be reacted with nucleophilic reagents like urea, thiourea, or guanidine (B92328) in the presence of a base to construct the pyrimidine ring. researchgate.net Another approach involves the reaction of chalcone derivatives of pyrazolones with guanidine hydrochloride to form 4-(2-amino-6-(substituted)pyrimidin-4-yl)-3-methyl-1-(substituted)-1H-pyrazol-5(4H)-one derivatives, which can be achieved efficiently under microwave irradiation. nih.gov

Similarly, pyrazolone-thiazole hybrids can be synthesized through various routes. A multicomponent reaction involving a 1-phenyl-3-(aryl)-1H-pyrazole-4-carbaldehyde, thiosemicarbazide (B42300), and an α-bromoketone can directly yield a molecular hybrid containing pyrazole and thiazole moieties linked by a hydrazone bridge. nih.gov Another strategy involves the reaction of a pyrazole-4-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized with substituted phenacyl bromides to afford the pyrazolyl-thiazole derivatives. semanticscholar.org

Table 3: Synthetic Approaches to Pyrazolone-Clubbed Compounds

| Target Hybrid | Starting Material | Key Reagents |

|---|---|---|

| Pyrazole-Pyrimidine | Pyrazole-based chalcone | Urea, Thiourea, or Guanidine |

| Pyrazole-Thiazole | 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde | Thiosemicarbazide, α-Bromoketone |

| Pyrazole-Thiazole | Pyrazole-4-carbaldehyde | Thiosemicarbazide, Phenacyl bromides |

Reactions with Aldehydes and Diazonium Salts

The C4 position of the pyrazolone ring is reactive towards electrophiles such as aldehydes and diazonium salts. The reaction with aldehydes, particularly aromatic aldehydes, typically proceeds via a Knoevenagel condensation. For instance, 3-methyl-1-phenylpyrazol-5-one reacts with various aromatic aldehydes in the presence of a base like piperidine (B6355638) to yield 4-arylmethylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-ones. naturalspublishing.com As mentioned in section 2.4.3, if two equivalents of the pyrazolone are used, a subsequent Michael addition can occur to form bis(pyrazolyl)methanes. researchgate.netrsc.org

The coupling of pyrazolones with diazonium salts is a well-established reaction, particularly in the synthesis of azo dyes. The reaction occurs at the C4 position to yield arylazo pyrazolone derivatives. For example, 3-methyl-1-phenyl-2-pyrazolin-5-one readily couples with diazonium salts. researchgate.net This electrophilic substitution reaction is a key step in the production of various commercial dyes.

Table 4: Reactions of Pyrazolones with Electrophiles

| Electrophile | Pyrazolone Derivative | Reaction Type | Product |

|---|---|---|---|

| Aromatic Aldehydes | 3-Methyl-1-phenylpyrazol-5-one | Knoevenagel Condensation | 4-Arylmethylene-3-methyl-1-phenyl-pyrazol-5-one |

| Diazonium Salts | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Azo Coupling | 4-Arylazo-3-methyl-1-phenyl-pyrazol-5-one |

Creation of Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate)

In addition to its use in the synthesis of small molecules, 2,3-diphenyl-1H-pyrazol-5-one (also known as 1,3-diphenyl-5-pyrazolone) can be functionalized to produce monomers for polymerization. Specifically, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) can be synthesized in a two-step process.

First, the monomer, 1,3-diphenyl-1H-pyrazol-5-yl methacrylate (B99206), is synthesized by reacting 1,3-diphenyl-5-pyrazolone with methacryloyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl formed during the reaction. researchgate.net

The resulting methacrylate monomer can then be polymerized using free radical polymerization. This is commonly initiated by a radical initiator, such as benzoyl peroxide, at an elevated temperature (e.g., 60 °C). researchgate.net The structure of the resulting homopolymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), can be confirmed using spectroscopic techniques like ¹H-NMR and FTIR. researchgate.net

Table 5: Synthesis of Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate)

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Monomer Synthesis | 1,3-Diphenyl-5-pyrazolone, Methacryloyl chloride | Triethylamine | 1,3-Diphenyl-1H-pyrazol-5-yl methacrylate |

| Polymerization | 1,3-Diphenyl-1H-pyrazol-5-yl methacrylate | Benzoyl peroxide, 60 °C | Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) |

Chemical Reactivity and Mechanistic Investigations of 2,3 Diphenyl 1h Pyrazol 5 One

Reaction Pathways and Transformation Mechanisms

The reactivity of the 2,3-diphenyl-1H-pyrazol-5-one scaffold is rich and complex, governed by its tautomeric nature and the presence of multiple reactive sites. Mechanistic studies have elucidated various pathways through which this heterocycle is formed and subsequently transformed into more complex molecular architectures.

Cyclization Mechanisms in Pyrazolone (B3327878) Formation

The formation of the pyrazolone ring is a cornerstone of heterocyclic synthesis. A general and widely adopted route involves the cyclocondensation reaction between an arylhydrazine and a β-dicarbonyl compound. nih.gov For the synthesis of diphenyl pyrazolone derivatives, phenylhydrazine (B124118) is reacted with a compound like ethyl benzoylacetate. nih.gov

The mechanism proceeds through a well-defined two-step sequence:

Hydrazone Formation : The reaction is initiated by the nucleophilic attack of the terminal nitrogen of phenylhydrazine on one of the carbonyl groups of the β-dicarbonyl compound. This is followed by dehydration to yield a hydrazone derivative as a key, isolable intermediate. nih.gov

Intramolecular Cyclization : The hydrazone intermediate then undergoes a spontaneous intramolecular cyclization. The second nitrogen atom of the hydrazine (B178648) moiety acts as a nucleophile, attacking the remaining carbonyl carbon. This ring-closing step, followed by the elimination of an alcohol or water molecule, results in the formation of the stable five-membered pyrazolone ring. nih.gov

This cyclocondensation pathway is highly efficient and provides a direct route to the pyrazolone core. nih.govmdpi.com An alternative approach involves the cyclization of enaminones with phenylhydrazines, which has also been established as a viable synthetic method. nih.gov

Mechanistic Studies of Heterocyclization Reactions (e.g., Vilsmeier Amidination, Imination)

The pyrazolone ring, particularly at the C4 position, is susceptible to electrophilic substitution, making it a valuable substrate for heterocyclization reactions. The Vilsmeier-Haack reaction is a prominent example, serving as a powerful tool for the formylation and subsequent functionalization of the pyrazolone core. ijpcbs.com

The reaction mechanism involves the in situ generation of a Vilsmeier reagent, typically a chloromethyleniminium (or chloroiminium) salt, from the interaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). mdpi.comijpcbs.com The classical Vilsmeier-Haack mechanism proceeds via the electrophilic substitution of the activated pyrazolone ring with this iminium salt. ijpcbs.com The electron-rich C4 position of the pyrazolone attacks the electrophilic Vilsmeier reagent. The resulting intermediate species is then hydrolyzed during workup to yield the corresponding 4-formyl-pyrazolone derivative. mdpi.comresearchgate.netnih.gov

In some instances, the reaction can lead to other transformations. For example, under Vilsmeier-Haack conditions, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo chloroformylation to produce 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, demonstrating the reagent's versatility in creating functionalized heterocyclic building blocks. mdpi.com

Role of Intermediates in Complex Reaction Sequences

The transformation of 2,3-diphenyl-1H-pyrazol-5-one into more elaborate structures is often a multi-step process where the role of transient intermediates is critical.

Hydrazones : As discussed, hydrazones are the primary intermediates in the fundamental synthesis of the pyrazolone ring itself. nih.gov Their stability allows for isolation in some cases, but they readily cyclize to form the final heterocyclic product.

Iminium Species : In the Vilsmeier-Haack reaction, the electrophilic iminium salt is the key reactive intermediate that enables the formylation of the pyrazolone ring. ijpcbs.com The subsequent iminium species formed after the attack of the pyrazolone is also a crucial intermediate that leads to the final aldehyde upon hydrolysis. ijpcbs.com

Enolates : The tautomeric equilibrium of pyrazolones includes a significant enol form, which can be deprotonated by a base to form a highly reactive enolate intermediate. This enolate is a potent nucleophile and is central to many C-C bond-forming reactions. For instance, in base-catalyzed condensation reactions like the Knoevenagel condensation, the pyrazolone reacts via its enolate form to participate in Michael additions, leading to the synthesis of fused pyranopyrazole systems. nih.gov

Specific Reaction Types and Their Selectivity

The functionalization of 2,3-diphenyl-1H-pyrazol-5-one can be directed to specific positions, with selectivity being a key challenge and area of study. The C4 position is the most common site of reaction due to the presence of an active methylene (B1212753) group flanked by carbonyl and imine functionalities.

C-Acylation Selectivity Studies

Acylation of pyrazolones can theoretically occur at the C4 position (C-acylation) or the oxygen atom of the enol tautomer (O-acylation). Achieving regioselectivity is paramount for synthetic utility. Research on the analogous 3-methyl-1-phenyl-pyrazol-5-one has shown that C-acylation is highly favored under specific conditions. rsc.org

The selective C-acylation at the C4 position is typically achieved by reacting the pyrazolone with an acyl chloride in an anhydrous solvent like dioxane to prevent hydrolysis of the acylating agent. rsc.org The choice of base is critical; using calcium hydroxide (B78521) has been shown to be effective as it traps the hydrogen chloride byproduct, driving the reaction towards the C-acylated product. rsc.org This regioselectivity is vital for producing 4-acyl pyrazolones, which are important intermediates and have applications as metal chelating agents. rsc.orgresearchgate.net

| Acylating Agent | Resulting C-Acylated Product Name | Reference |

|---|---|---|

| p-Toluoyl chloride | 4-(4-Methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

| 4-Fluorobenzoyl chloride | 4-(4-Fluorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

| 4-Phenylbenzoyl chloride | 4-(4-Phenylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

| 4-Trifluoromethylbenzoyl chloride | 4-(4-Trifluoromethylbenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one | rsc.org |

Condensation and Coupling Reactions

The active methylene group at C4 and the carbonyl group at C5 make 2,3-diphenyl-1H-pyrazol-5-one a versatile participant in various condensation and coupling reactions. These reactions are fundamental for extending the pyrazolone core and constructing complex heterocyclic systems.

Aldol-type Condensations : The C4 position can react with aldehydes and ketones in aldol-type condensation reactions to form C4-alkylidene derivatives. unpak.ac.id Furthermore, 4-acyl pyrazolones are excellent substrates for Claisen-Schmidt condensations with aromatic aldehydes, yielding pyrazole-based chalcones. mdpi.com These reactions are typically base-catalyzed and proceed through the pyrazolone enolate. mdpi.com

Knoevenagel Condensation : 4-Formyl pyrazolones readily undergo Knoevenagel condensation with active methylene compounds such as malononitrile. This reaction is a key step in multi-component reactions for the synthesis of fused heterocyclic systems, like 1,4-dihydropyrano[2,3-c]pyrazoles. researchgate.net

Coupling Reactions : The pyrazolone nucleus can be incorporated into more complex molecules through various coupling strategies. For example, 4-amino pyrazolone derivatives can be coupled with diazonium salts to form azo dyes. nih.gov Advanced transition-metal-catalyzed reactions, such as the Rh(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynes, have also been developed to synthesize fused pyrazolo[1,5-a]quinazolines, showcasing the utility of pyrazole (B372694) derivatives in modern combinatorial synthesis. rsc.org

| Pyrazolone Derivative | Reactant | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 4-Acetyl-1-phenyl-1H-pyrazol-3-ol | Benzaldehyde | Claisen-Schmidt Condensation | Pyrazole-based Chalcone (B49325) | mdpi.com |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic Aldehydes, Malononitrile | Knoevenagel Condensation (Multi-component) | 1,4-Dihydropyrano[2,3-c]pyrazole | researchgate.net |

| 2-Acetylpyridine and Terephthalaldehyde (forms chalcone intermediate) | Phenylhydrazine | Aldol Condensation / Cyclization | Pyrazoline derivative | unpak.ac.id |

| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Diazonium salts | Azo Coupling | Azo-coupled pyrazolone | nih.gov |

Factors Influencing Reactivity and Yields

The chemical reactivity of 2,3-diphenyl-1H-pyrazol-5-one and related pyrazolone derivatives, along with the yields of their synthetic reactions, are profoundly influenced by a variety of experimental parameters. Detailed investigations have revealed that the choice of catalyst, solvent, reaction temperature, and the electronic and steric nature of substituents on the reacting molecules are critical factors that dictate the course and efficiency of these chemical transformations.

Influence of Catalysts

The synthesis of pyrazolone derivatives is often sluggish in the absence of a catalyst, highlighting the essential role of catalysis in these reactions. pnu.ac.ir A range of catalysts, including Brønsted acids, Lewis acids, and heterogeneous catalysts, have been employed to improve reaction rates and yields.

For instance, in a comparative study on the synthesis of new pyrazolone derivatives, three different Brønsted acid catalysts—silica sulfuric acid (SSA), tetra-n-butylammonium hydrogen sulfate (B86663) (TBAHSO4), and {[2,2′-BPyH][C(CN)3]2}—were evaluated. pnu.ac.ir The results indicated that the choice of catalyst significantly impacts the reaction time and yield under solvent-free conditions at room temperature. pnu.ac.ir Similarly, heterogeneous catalysts like nano-ZnO and mesoporous SiO2-Al2O3 have been shown to be highly efficient, offering advantages such as ease of separation, recyclability, and high product yields in environmentally benign solvents like water or ethanol (B145695). mdpi.comjchemlett.com The use of 20 mol% of copper triflate (Cu(OTf)2) in an ionic liquid was found to give the desired pyrazole product in an excellent yield of 82%. nih.gov

| Catalyst (mol%) | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| None | 180 | Trace | pnu.ac.ir |

| Silica Sulfuric Acid (1) | 45 | 92 | pnu.ac.ir |

| TBAHSO4 (1) | 60 | 85 | pnu.ac.ir |

| {[2,2′-BPyH][C(CN)3]2} (1) | 50 | 88 | pnu.ac.ir |

| Cu(OTf)2 (20) | N/A | 82 | nih.gov |

Influence of Solvents

The solvent medium is another critical parameter that can dramatically affect the yield and even the type of product formed. In the synthesis of dihydrospiropyrazoleoxirane derivatives from a 4-dicyanomethylene-2-pyrazoline-5-one, various solvents were tested. acs.org While the reaction proceeded in solvents like n-hexane, benzene, and ethanol, acetonitrile (B52724) was found to provide the highest yields. acs.org

In a different study concerning the thiocyanation of pyrazoles, a screening of eleven different solvents was conducted. researchgate.net The results, summarized below, demonstrate the profound impact of the solvent on the reaction's efficiency, with dimethyl sulfoxide (B87167) (DMSO) providing a superior yield compared to others like dichloromethane (B109758) (DCM), acetonitrile (MeCN), and ethanol (EtOH). researchgate.net

| Solvent | Yield (%) | Reference |

|---|---|---|

| DCM | <10 | researchgate.net |

| CHCl3 | <10 | researchgate.net |

| Toluene | No reaction | researchgate.net |

| THF | <5 | researchgate.net |

| MeCN | 21 | researchgate.net |

| EtOH | 15 | researchgate.net |

| H2O | No reaction | researchgate.net |

| DMSO | 85 | researchgate.net |

Furthermore, solvent-free conditions, often coupled with microwave irradiation, have been successfully employed to synthesize pyrazole derivatives, leading to better yields and significantly shorter reaction times compared to conventional heating methods. pnu.ac.irresearchgate.net

Influence of Temperature

Reaction temperature is a key factor that influences reaction rates and can, in some cases, control the product distribution in a divergent synthesis. nih.gov For the synthesis of certain trifluoromethylated pyrazole derivatives, it was observed that increasing the reaction temperature to 60 °C improved the product yield. mdpi.com In another example, the oxidation of a 4-dicyanomethylene-2-pyrazoline-5-one derivative yielded different products depending on the temperature; one product was formed at room temperature, while a different monoamide product was obtained when the reaction was conducted at 60 °C for 2 hours. acs.org

The effect of temperature on the yield of a model thiocyanation reaction was also investigated, showing that 60 °C was the optimal temperature for achieving the highest yield.

| Temperature (°C) | Yield (%) | Reference |

|---|---|---|

| Room Temperature | 52 | researchgate.net |

| 40 | 73 | researchgate.net |

| 60 | 92 | researchgate.net |

| 80 | 92 | researchgate.net |

| 100 | 88 | researchgate.net |

Influence of Substituents

The electronic properties and steric bulk of substituents on the aromatic rings of reactants can significantly affect reactivity, yields, and regioselectivity. nih.gov In the synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles, it was found that arylhydrazines containing electron-withdrawing groups (EWG) on the aromatic ring generally gave higher yields than those with electron-donating groups (EDG). beilstein-journals.org

Conversely, in a different reaction, the presence of a strong EWG like a 4-nitrophenyl group was found to be detrimental to the methanolysis of a trichloromethyl group, resulting in a lower yield (37%) compared to a less deactivating group like 2-fluorophenyl (86% yield). acs.org Steric factors also play a crucial role; it was observed that bulkier substituents on β-aminoenones decreased reactivity and lowered the regioselectivity of the reaction with alkyl hydrazines. nih.gov

| Reactant | Substituent (R) | Yield (%) | Reference |

|---|---|---|---|

| Arylhydrazine | 4-Me (EDG) | 72 | beilstein-journals.org |

| Arylhydrazine | 4-OMe (EDG) | 65 | beilstein-journals.org |

| Arylhydrazine | 4-Cl (EWG) | 81 | beilstein-journals.org |

| Arylhydrazine | 4-Br (EWG) | 85 | beilstein-journals.org |

| Arylhydrazine | 4-NO2 (Strong EWG) | 37 | acs.org |

| Arylhydrazine | 2-F (EWG) | 86 | acs.org |

Tautomerism Studies of 2,3 Diphenyl 1h Pyrazol 5 One E.g., 1,3 Diphenylpyrazol 5 One/ol

Theoretical and Experimental Approaches to Tautomeric Forms (OH, CH, NH forms)

The relative stability of the CH, OH, and NH tautomers of 2,3-diphenyl-1H-pyrazol-5-one has been extensively investigated using both theoretical calculations and experimental methods. tandfonline.comchemicalpapers.com Computational studies, employing methodologies such as ab initio (Hartree-Fock) and Density Functional Theory (DFT), have been instrumental in determining the optimized geometries and relative energies of these tautomers. tandfonline.comkashanu.ac.irnih.gov

Theoretical calculations consistently indicate that the relative stability of the tautomers is highly dependent on the computational model and the environment (gas phase vs. solvent). kashanu.ac.irresearchgate.net For instance, ab initio calculations at the RHF/6-31G** level have been used to estimate the geometrical parameters of the different tautomers. chemicalpapers.com Similarly, DFT calculations at the B3LYP/6-311++G** level have been employed to obtain optimized structures and relative energies for various pyrazolone (B3327878) tautomers. kashanu.ac.ir

Experimentally, various spectroscopic techniques are employed to identify and quantify the tautomeric forms present under different conditions. Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy are the primary tools for these investigations. tandfonline.comchemicalpapers.comjocpr.comnih.gov In the solid state, X-ray crystallography provides unambiguous structural determination, often revealing the predominance of one tautomer. nih.gov For example, a comparative IR spectral study of 3-phenyl- (DPhP) and 3-methyl- (MPhP) substituted 1-phenyl-pyrazol-5-ones was performed in both solution and the solid state to understand their tautomeric behavior. tandfonline.com

The general consensus from these combined studies is that the CH form is often favored in non-polar environments, while the equilibrium can shift significantly in more polar or protic solvents, or in the solid state. tandfonline.com

Photoinduced Prototropic Isomerization in Polymeric Films

The tautomeric equilibrium of 2,3-diphenyl-1H-pyrazol-5-one can be manipulated by external stimuli, such as UV irradiation. This phenomenon, known as photoinduced prototropic isomerization, has been observed when the compound is embedded in polymeric films. researchgate.net Specifically, studies have been conducted on 1,3-diphenyl pyrazol-5-one (DPhP) within a polyvinyl chloride (PVC) film. researchgate.netresearchgate.net

In its ground state within the non-irradiated film, DPhP predominantly exists in its CH-tautomeric form. researchgate.net Upon exposure to UV light, a transformation to the NH-tautomeric form occurs. researchgate.net This photoisomerization is a result of an intramolecular proton transfer event facilitated by the absorption of UV energy. The process can be monitored using techniques like difference IR spectral analysis, which highlights the changes in vibrational bands corresponding to the different tautomers. researchgate.netresearchgate.net

The polymeric matrix plays a role in this process. In the case of PVC, photodegradation of the polymer can lead to the formation of hydrochloride, which can then stabilize the NH-form of the pyrazolone as a hydrochloride salt. researchgate.net This indicates an interplay between the photoisomerization of the guest molecule and the photochemical processes within the host polymer.

Influence of Substituents and Solvent on Tautomeric Equilibria

The position of the tautomeric equilibrium in pyrazolones is highly sensitive to both the surrounding solvent and the nature of substituents on the pyrazole (B372694) ring. tandfonline.comnih.gov

Solvent Effects: The polarity and proticity of the solvent have a profound impact on tautomeric preference. mdpi.com Aprotic, non-polar solvents, such as cyclohexane (B81311), tend to stabilize the less polar CH (oxo) tautomer. tandfonline.comresearchgate.net In contrast, protic solvents like ethanol (B145695) can shift the equilibrium towards the more polar OH (hydroxy) form by engaging in hydrogen bonding interactions. tandfonline.comresearchgate.net This shift is a consequence of the differential solvation of the tautomers. mdpi.com For instance, the UV spectra of 1,3-diphenyl pyrazol-5-one in cyclohexane are characteristic of the CH form, while in ethanol, changes in the spectrum indicate a shift in the equilibrium. researchgate.net In some cases, highly polar solvents can also stabilize zwitterionic species. tandfonline.com

Substituent Effects: The electronic properties of substituents on the pyrazolone ring can alter the relative stabilities of the tautomers. nih.gov Electron-donating groups and electron-withdrawing groups can influence the acidity and basicity of the different protonation sites, thereby shifting the equilibrium. While the specific effects of various substituents on 2,3-diphenyl-1H-pyrazol-5-one are part of a broader understanding of pyrazole chemistry, general principles apply. For example, theoretical studies on substituted pyrazoles have shown that substituents can significantly impact the energy difference between tautomers. nih.govrsc.org The influence of substituents on chemical equilibria is often quantified using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates or equilibrium constants with substituent constants. science.gov

Spectroscopic Signatures of Different Tautomeric Forms

Each tautomer of 2,3-diphenyl-1H-pyrazol-5-one possesses a unique spectroscopic fingerprint, allowing for its identification and quantification in different environments.

UV-Vis Spectroscopy: The electronic absorption spectra of the tautomers are distinct. Detailed experimental and theoretical UV spectral analyses have been carried out for the different tautomeric forms. chemicalpapers.comresearchgate.net The CH, OH, and NH forms exhibit different absorption maxima (λmax) due to their different chromophoric systems. For example, the UV spectrum in a non-polar solvent like cyclohexane, where the CH form predominates, shows characteristic absorption bands that are altered in a polar solvent like ethanol where other forms are present. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing between the tautomers based on their characteristic vibrational frequencies. tandfonline.comijoctc.org

The CH form is characterized by a prominent C=O stretching vibration, typically in the range of 1700-1720 cm⁻¹.

The OH form lacks the C=O stretch but shows a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C-O stretching vibration at lower frequencies.

The NH form is identified by an N-H stretching band (around 3400 cm⁻¹) and a C=N stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are highly effective for studying tautomeric equilibria in solution. jocpr.comnih.govfu-berlin.de The chemical shifts of the protons and carbons in the pyrazole ring are sensitive to the tautomeric form.

In the CH form , a signal for the proton at the C4 position is typically observed.

The OH form is characterized by the presence of a hydroxyl proton signal, which can be broad and may exchange with deuterium (B1214612) in D₂O.

The NH form would show an NH proton signal. ¹³C NMR can distinguish the tautomers by the chemical shift of the C5 carbon, which is a carbonyl carbon in the CH form and a carbon bearing a hydroxyl group in the OH form. nih.gov Solid-state NMR can provide valuable information about the predominant tautomer in the crystalline state. nih.govmdpi.com

Below is a summary of the characteristic spectroscopic data for the different tautomers.

| Tautomer | UV-Vis Signature | IR Signature | NMR Signature |

| CH Form | Characteristic λmax in non-polar solvents | Strong C=O stretch (~1700-1720 cm⁻¹) | Signal for C4-H proton; Carbonyl signal in ¹³C NMR |

| OH Form | Shifted λmax compared to CH form | Broad O-H stretch (~3200-3600 cm⁻¹); C-O stretch | Signal for OH proton; Absence of C4-H proton signal |

| NH Form | Distinct λmax | N-H stretch (~3400 cm⁻¹); C=N stretch | Signal for NH proton |

Spectroscopic Characterization and Advanced Structural Elucidation of 2,3 Diphenyl 1h Pyrazol 5 One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazolone (B3327878) derivatives, offering insights into the connectivity of atoms and their spatial relationships.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structure confirmation of pyrazolone analogues.

In the ¹H NMR spectra of pyrazolone derivatives, signals for methyl group protons are typically observed around 2.0 ppm as sharp singlets. nih.gov Protons of methoxy (B1213986) groups resonate at approximately 3.6 ppm. nih.gov A sharp singlet in the range of 4.6–5.1 ppm can be attributed to the methine proton that connects the aldehyde and pyrazolone moieties. nih.gov Aromatic protons from the aldehyde portion of the molecule typically appear in the 6.3–8.1 ppm region as sharp singlets, doublets, doublets of doublets, or multiplets, depending on the substitution pattern. nih.gov Phenolic -OH protons are often observed between 8.0 and 9.0 ppm, while the -OH and -NH groups of the pyrazolone ring can be found further downfield in the 11.0–11.4 ppm range as broad singlets. nih.gov

The ¹³C NMR spectra provide complementary information. For instance, in N-alkylated pyrazole (B372694) compounds, the chemical shift of the CH₂ group in the 4-Br-phenylacetamide chain is consistently found around 52–53 ppm. unifi.it For other derivatives, a peak at δ = 67.57 ppm can correspond to a CH₂ group. unifi.it The methylene (B1212753) carbons in some halogenoaminopyrazole derivatives appear in the range of δ = 59.3–60.7 ppm. nih.gov The chemical shifts of substituents on the pyrazole ring are dependent on their position; for example, a methyl group at position 3 is more deshielded (13-14 ppm) than one at position 5 (10-10.5 ppm). cdnsciencepub.com

| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Methyl (CH₃) | ~2.0 | nih.gov |

| ¹H | Methoxy (OCH₃) | ~3.6 | nih.gov |

| ¹H | Methine (CH) | 4.6–5.1 | nih.gov |

| ¹H | Aromatic (Ar-H) | 6.3–8.1 | nih.gov |

| ¹H | Phenolic (Ar-OH) | 8.0–9.0 | nih.gov |

| ¹H | Pyrazole (NH/OH) | 11.0–11.4 | nih.gov |

| ¹³C | Methylene (N-CH₂) | 52–53 | unifi.it |

| ¹³C | Methylene (CH₂) | ~67.6 | unifi.it |

| ¹³C | Methylene (CH₂) | 59.3–60.7 | nih.gov |

| ¹³C | Methyl (C3-CH₃) | 13–14 | cdnsciencepub.com |

| ¹³C | Methyl (C5-CH₃) | 10–10.5 | cdnsciencepub.com |

For more complex pyrazolone analogues, one-dimensional NMR spectra can be insufficient for complete structural assignment due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, which is crucial for determining stereochemistry. For example, in a pyrano[2,3-c]pyrazol-4(2H)-one derivative, distinct NOEs were observed between the pyrazole ring proton 3-H and the neighboring phenyl group protons, confirming their spatial proximity. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) is a ¹³C NMR experiment that helps distinguish between CH, CH₂, and CH₃ groups.

Additional 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish correlations between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). unifi.it These techniques are invaluable for unambiguously assigning all proton and carbon signals in the molecule.

Diastereotopic protons are non-equivalent protons located on a CH₂ group within a chiral molecule or in an achiral molecule with a prochiral center. masterorganicchemistry.com These protons have different chemical shifts and will typically couple to each other, resulting in a complex splitting pattern (often a pair of doublets, known as an AB quartet).

In pyrazolone derivatives containing a chiral center, the methylene protons adjacent to this center can be diastereotopic. masterorganicchemistry.com Replacing one of these protons with another group (e.g., deuterium) would create a diastereomer. masterorganicchemistry.com The non-equivalence of these protons in the NMR spectrum is a direct consequence of the chiral environment. The analysis of their distinct chemical shifts and coupling constants can provide valuable information about the conformation and stereochemistry of the molecule. Factors such as solvent and temperature can influence the rate of rotation around single bonds, which in turn affects the appearance of the signals for diastereotopic protons in the NMR spectrum. stackexchange.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectra of pyrazolone derivatives exhibit several characteristic absorption bands that confirm the presence of the pyrazolone core and its substituents.

The carbonyl (C=O) stretching vibration is one of the most prominent features, typically appearing as a strong band in the region of 1650–1750 cm⁻¹. pressbooks.pub For example, a C=O stretch has been reported at 1662 cm⁻¹ for a pyrazoline derivative. researchgate.net In other pyrazolone compounds, this band has been observed at 1708 cm⁻¹ and 1709 cm⁻¹. nih.gov The exact position of this band can be influenced by conjugation and the electronic effects of neighboring substituents.

The C=N stretching vibration of the pyrazole ring is typically observed around 1590-1600 cm⁻¹. researchgate.netnih.gov Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching of aromatic rings is found at frequencies above 3000 cm⁻¹, while the C-H stretching of aliphatic groups appears just below 3000 cm⁻¹. nih.gov For instance, aromatic C-H stretching has been noted at 3100 cm⁻¹ and aliphatic C-H stretching at 2922-2925 cm⁻¹. nih.gov

| Vibrational Mode | Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Stretching | Carbonyl (C=O) | 1650–1750 | pressbooks.pub |

| Stretching | Iminie (C=N) | 1590–1600 | researchgate.netnih.gov |

| Stretching | Aromatic (C=C) | 1400–1600 | researchgate.net |

| Stretching | Aromatic (C-H) | >3000 | nih.gov |

| Stretching | Aliphatic (C-H) | <3000 | nih.gov |

Pyrazoles and their derivatives can exist in different tautomeric forms, and IR spectroscopy can be used to study the equilibrium between these forms. jocpr.com Photoinduced tautomerization, where irradiation with UV light causes a shift in the tautomeric equilibrium, can be monitored by changes in the IR spectrum.

For example, in a study of 3(5)-aminopyrazoles isolated in an argon matrix, IR spectroscopy was used to follow the transformations induced by broadband UV irradiation. nih.gov The changes in the intensities of specific IR bands allowed for the observation of the phototautomerization from the more stable 3-aminopyrazole (B16455) tautomer to the 5-aminopyrazole form. nih.gov This type of study provides valuable insights into the photochemical behavior and reactivity of pyrazolone analogues.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation patterns under ionization. For pyrazolone derivatives, this technique provides key insights into the stability of the heterocyclic ring and the nature of its substituents.

Electron ionization mass spectrometry (EI-MS) of pyrazolone analogues typically reveals a prominent molecular ion peak, which is crucial for confirming the molecular weight. The fragmentation of these compounds is often initiated by the cleavage of the pyrazolone ring and its substituents. For instance, studies on N-arylpyrano[2,3-c]pyrazol-6-ones, which share a similar core structure, have shown that fragmentation often begins with the elimination of a carbon monoxide (CO) molecule. asianpubs.org This is followed by subsequent losses of other small molecules or radicals, providing a fragmentation fingerprint that is characteristic of the compound's structure.

In the mass spectrum of 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one, a tautomer of 2,3-diphenyl-1H-pyrazol-5-one, the protonated molecular ion ([M+H]⁺) is observed at an m/z of 237. nih.gov Key fragment ions are also detected at m/z 209, 195, 106, and 91, which correspond to specific fragmentation pathways of the parent molecule. nih.gov The presence of these fragments can be rationalized by the cleavage of the pyrazolone ring and the loss of various functional groups.

A proposed fragmentation pathway for a generalized 2,3-diphenyl-1H-pyrazol-5-one structure, based on common fragmentation patterns of related heterocyclic compounds, is detailed in the table below.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a powerful technique for probing the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed and the intensity of the absorption are characteristic of the molecule's electronic transitions. For compounds like 2,3-diphenyl-1H-pyrazol-5-one and its analogues, the presence of aromatic rings and the pyrazolone system gives rise to distinct absorption bands.

The electronic spectra of pyrazolone derivatives are typically characterized by absorption bands corresponding to π → π* and n → π* transitions. uzh.chlibretexts.org The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons in the conjugated π-systems of the phenyl rings and the pyrazolone nucleus. The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. uzh.ch

A study on (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, a structurally related compound, revealed experimental UV-visible absorption bands centered at 301 nm in dichloromethane (B109758) (DCM) and 303 nm in dimethyl sulfoxide (B87167) (DMSO). scispace.com Theoretical calculations for this molecule in the gas phase predicted the first singlet state (S1) at 313.81 nm, which corresponds to the HOMO to LUMO electronic transition. scispace.comresearchgate.net The presence of different solvents can cause a shift in the absorption wavelength (solvatochromism), with more polar solvents often leading to a redshift (bathochromic shift) for π → π* transitions. scispace.com

The electronic transitions for a representative 2,3-diphenyl-1H-pyrazol-5-one analogue are summarized in the table below, based on data from similar structures.

Crystallographic Insights into 2,3-Diphenyl-1H-Pyrazol-5-one and its Analogues: A Study of Molecular Geometry and Supramolecular Architecture

The molecular structure and crystal packing of 2,3-diphenyl-1H-pyrazol-5-one and its analogues have been a subject of significant interest in the field of crystallography and supramolecular chemistry. This article delves into the detailed structural analysis of these compounds, focusing on their molecular geometry as determined by single-crystal X-ray diffraction and the intricate network of intermolecular interactions that govern their crystal packing.

Computational Chemistry and Theoretical Investigations of 2,3 Diphenyl 1h Pyrazol 5 One and Its Electronic Structure

In Silico Studies for Structure-Property Relationships

In silico studies build upon theoretical calculations to establish relationships between the chemical structure of 2,3-diphenyl-1H-pyrazol-5-one and its macroscopic properties, particularly its biological activity. These computational techniques are instrumental in rational drug design and materials science, allowing researchers to predict a compound's behavior and optimize its structure for a specific function before undertaking extensive laboratory synthesis and testing.

Molecular Docking

One of the most widely used in silico methods is molecular docking. This technique simulates the interaction between a small molecule (ligand), such as a pyrazolone (B3327878) derivative, and a large biological molecule, typically a protein or enzyme (receptor). The goal is to predict the preferred binding orientation and affinity of the ligand within the receptor's active site. Studies on various pyrazolone derivatives have used molecular docking to explore their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.govmdpi.com The results of these simulations, often expressed as a binding energy or score, help to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the molecule and specific amino acid residues in the target protein. tandfonline.com This information is invaluable for explaining the mechanism of action and for designing new derivatives with improved potency. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) represents another powerful in silico approach. QSAR models aim to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov In a QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters calculated from the molecular structure) are correlated with experimentally measured activities, such as the concentration required to inhibit a biological process by 50% (IC50). For pyrazol-5-one derivatives, QSAR analyses have been performed to understand how different structural features influence their antiproliferative activity against cancer cell lines. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents. nih.gov

Below are interactive tables summarizing the typical data generated from these computational studies.

Table 1: Representative Quantum Chemical Parameters Calculated for a Pyrazolone Core Structure.

This table illustrates the types of electronic properties derived from DFT calculations for pyrazolone-based molecules. The values are representative and vary based on the specific molecule and computational method.

| Parameter | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.1 to 4.5 eV |

| Chemical Hardness (η) | Measures resistance to change in electron distribution | 2.05 to 2.25 eV |

| Electronegativity (χ) | Measures the power of an atom to attract electrons | 3.85 to 4.15 eV |

| Electrophilicity Index (ω) | Global reactivity index for electrophilic power | 3.5 to 4.0 eV |

Table 2: Illustrative Molecular Docking Results of Pyrazolone Derivatives with a Protein Target (e.g., Cyclooxygenase-2).

This table provides an example of the output from a molecular docking simulation, showing the predicted binding affinity and key interactions that stabilize the ligand-receptor complex.

| Compound | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

| Derivative A | -8.5 | Arg120, Tyr355 | Hydrogen Bond |

| Val523, Ser353 | Hydrophobic Interaction | ||

| Derivative B | -9.2 | Ser530, Arg120 | Hydrogen Bond |

| Leu352, Phe518 | Pi-Alkyl, Pi-Sigma | ||

| Reference Inhibitor | -9.8 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Pi-Pi Stacking |

Coordination Chemistry of 2,3 Diphenyl 1h Pyrazol 5 One Analogues As Ligands

Ligand Properties and Coordination Modes of Pyrazolyl Ligands

Pyrazole (B372694) and its derivatives are excellent N,N-donor ligands. st-andrews.ac.ukresearchgate.net The pyrazole ring itself contains two nitrogen atoms, a pyridinic nitrogen (sp2 hybridized) and a pyrrolic nitrogen (formally sp2 hybridized, but can be deprotonated). Both can act as donor sites. Often, pyrazolyl units are incorporated into larger molecules that include other nitrogen-containing heterocycles, such as pyridine (B92270), to create multidentate ligands. nih.govacs.orgrsc.org For instance, ligands containing two pyrazolyl-pyridine units can act as tetradentate N-donor systems, capable of binding to one or more metal centers. nih.govacs.orgunine.ch The arrangement of these donor groups allows for the formation of binuclear complexes where the ligand bridges two metal ions. unine.ch The flexibility in the design of these ligands permits the synthesis of complexes with specific geometries and nuclearities, from mononuclear species to complex dodecanuclear coordination cages. nih.govacs.org

The primary active coordination sites in pyrazolyl ligands are the nitrogen atoms. st-andrews.ac.uk Depending on the number and arrangement of pyrazolyl groups and other donor moieties, these ligands can exhibit bidentate, tridentate, or tetradentate chelation. rsc.orgresearchgate.netrsc.orgeiu.edu For example, bis(pyrazolyl)methane-based ligands typically act as bidentate donors, forming a six-membered chelate ring with a metal ion. eiu.edu Tris(pyrazolyl)borate ligands, often called "scorpionates," are classic examples of tridentate, face-capping ligands. acs.org

The chelation can occur through various combinations of nitrogen atoms. In pyrazolyl-pyridine systems, coordination often involves one nitrogen from the pyrazole ring and the nitrogen from the pyridine ring, forming a stable five-membered chelate ring. st-andrews.ac.uk The steric bulk of substituents on the pyrazole ring plays a crucial role in determining the final coordination geometry. For example, bulky substituents can prevent the formation of certain structures, leading to complexes with lower coordination numbers or different geometries. nih.govacs.orgrsc.org The versatility of pyrazolyl ligands is further highlighted by their ability to form complexes with varied structures, including discrete mononuclear and binuclear complexes, as well as coordination polymers. eiu.edu

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazolyl ligands is generally achieved through the reaction of a suitable metal precursor with the ligand in an appropriate solvent. The resulting complexes are then characterized using a suite of spectroscopic and analytical techniques.

Palladium(II) complexes featuring pyrazolyl ligands have been synthesized and studied for their potential applications, particularly in catalysis. nih.govrsc.org The synthesis often involves the reaction of a pyrazole-based ligand with a palladium(II) precursor, such as [PdCl2(NCPh)2] or [PdCl2(NCCH3)2], in a solvent like acetone (B3395972) or methanol (B129727) at room temperature. ug.edu.ghnih.gov The resulting complexes can be isolated as stable solids and characterized by elemental analysis, IR, mass spectrometry, and NMR spectroscopy (¹H and ¹³C). nih.govunesp.br For instance, the reaction of pyrazole-based Schiff base ligands with [PdCl2(NCPh)2] yields trans-palladium(II) complexes. nih.gov Similarly, bulky bis(pyrazolyl)palladium(II) complexes have been prepared from the condensation of substituted pyrazoles with appropriate linkers, followed by reaction with a palladium source. rsc.org The characterization of these complexes often includes thermal analysis to determine their stability. unesp.br

Table 1: Synthesis of Selected Palladium(II) Pyrazolyl Complexes

| Ligand | Palladium Precursor | Product | Reference |

|---|---|---|---|

| 4-Methylpyrazole (HmPz) | PdCl2 | [PdCl2(HmPz)2] | unesp.br |

| Pyrazole-based Schiff bases | [PdCl2(NCPh)2] | trans-[PdCl2(L)2] | nih.gov |

| Bulky pyrazole-based ligands | PdCl2 | Bis(pyrazolyl)palladium(II) complexes | rsc.org |

This table is interactive and based on the provided text.

A wide range of cobalt(II), nickel(II), copper(II), and zinc(II) complexes with pyrazole-derived ligands have been synthesized. nih.govtsijournals.com The general synthetic route involves the reaction of the respective metal salt (e.g., chlorides, perchlorates, acetates) with the pyrazolyl ligand in a suitable solvent like ethanol (B145695) or methanol. nih.govtsijournals.combohrium.com For example, Cu(II)-pyrazole complexes can be prepared by refluxing an ethanolic solution of a pyrazole derivative with copper(II) acetate (B1210297). nih.gov Similarly, complexes of Co(II), Ni(II), and Zn(II) have been synthesized using their chloride or perchlorate (B79767) salts. researchgate.nettsijournals.combohrium.com

Characterization of these complexes relies on a combination of techniques. Elemental analysis confirms the stoichiometry of the complexes. tsijournals.com Infrared (IR) spectroscopy helps in determining the coordination mode of the ligand by observing shifts in the vibrational frequencies of key functional groups upon coordination. tsijournals.combohrium.com Electronic spectra (UV-Vis) provide information about the geometry around the metal ion, while magnetic susceptibility measurements reveal details about the electronic structure of paramagnetic complexes (Co(II), Ni(II), Cu(II)). researchgate.nettsijournals.com Thermogravimetric analysis (TGA) is also employed to study the thermal stability of the complexes and the presence of solvent molecules. nih.gov

Table 2: Synthesis of Co(II), Ni(II), Cu(II), and Zn(II) Pyrazolyl Complexes

| Metal Ion | Metal Salt | Ligand Type | Reference |

|---|---|---|---|

| Cu(II) | Cu(OAc)2·H2O | Pyrazole-based | nih.gov |

| Co(II) | Co(ClO4)2·6H2O | Pyrazole-derived Schiff base | bohrium.com |

| Ni(II) | NiCl2·6H2O | Pyrazole-based tetradentate ligand | researchgate.net |

This table is interactive and based on the provided text.

Structural Elucidation of Coordination Compounds

The structural analyses have revealed a variety of coordination geometries depending on the metal ion, the nature of the pyrazolyl ligand, and the other coordinating species. For instance, Co(II) and Ni(II) complexes with pyrazole-derived Schiff base ligands have been shown to adopt a distorted octahedral geometry, with the ligand acting as a bidentate N,N-donor. st-andrews.ac.ukresearchgate.net In these cases, the coordination sphere is completed by other ligands or counter-ions. st-andrews.ac.uk

In a study of mixed ligand complexes, a tetradentate pyrazole-based ligand formed a five-coordinate, distorted square pyramidal complex with Cu(II) and a distorted trigonal bipyramidal complex with Zn(II). researchgate.net The same study showed that Co(II) and Ni(II) formed distorted octahedral complexes. researchgate.net The crystal structures also reveal the importance of non-covalent interactions, such as hydrogen bonding and π-π stacking, which can lead to the formation of extended supramolecular architectures in the solid state. st-andrews.ac.ukresearchgate.net For example, in a binuclear copper(II) complex with a bis(pyrazolyl)hydrazone ligand, the ligand coordinates to two copper ions through both heterocyclic and acyclic nitrogen atoms. mdpi.com

Table 3: Selected Structural Data for Metal Complexes with Pyrazolyl Ligands

| Complex | Metal Ion | Coordination Geometry | Key Feature | Reference |

|---|---|---|---|---|

| [Co(MPAFA)3]·2Br·2H2O | Co(II) | Distorted Octahedral | N6 donor set, 5-membered chelate rings | st-andrews.ac.ukresearchgate.net |

| [Ni(MPAFA)3]·2Br·2H2O | Ni(II) | Distorted Octahedral | N6 donor set, meridional coordination | st-andrews.ac.ukresearchgate.net |

| [Cu(bdpab)(NCS)]ClO4 | Cu(II) | Distorted Square Pyramidal | Five-coordinate, tetradentate ligand | researchgate.net |

| [Zn(bdpab)(NCS)]PF6 | Zn(II) | Trigonal Bipyramidal | Five-coordinate, tetradentate ligand | researchgate.net |

This table is interactive and based on the provided text. MPAFA = (E)-N'-((5-methyl-1H-pyrazol-3-yl)methylene)-2-furohydrazide; bdpab = N,N-bis(3,5-dimethyl-1H-pyrazol-1-yl)methyl-N2-phenylethane-1,2-diamine; L = methyl-5-(trifluoromethyl)pyrazol-3-yl-ketazine dianion.

X-ray Crystallography of Metal-Pyrazolyl Complexes

For instance, studies on metal complexes of 4-acyl-5-pyrazolones, which are close analogues, demonstrate their ability to form stable chelates with a variety of transition metals. unicam.it The crystal structure of an oxovanadium(IV) complex with 1-phenyl-3-methyl-4-toluoyl-5-pyrazolone shows the ligand coordinating to the vanadium center, resulting in a distorted octahedral environment. acs.org Similarly, the reaction of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one with benzoyl hydrazide yields a ligand that, upon complexation, can exhibit non-planar geometry with intermolecular hydrogen bonding forming a seven-membered ring system. nih.gov

The structural diversity extends to complexes with different metal ions. For example, manganese complexes with 4-acyl pyrazolone (B3327878) derivatives have been synthesized and characterized, revealing both mononuclear and dinuclear structures. nih.gov In one case, a mononuclear Mn(II) complex was formed, while another exhibited a dinuclear centrosymmetric structure. nih.gov Zinc(II) complexes with Schiff base ligands derived from 4-acyl-5-pyrazolones have also been shown to adopt monomeric or one-dimensional polymeric structures depending on the specific ligand. unicam.it

The coordination is not limited to transition metals. Acylpyrazolone ligands have been shown to form complexes with main group elements, lanthanides, and actinides, highlighting their broad utility in coordination chemistry. nih.gov The resulting complexes can feature two, three, or four ligands bound to the metal atom. nih.gov

Below is a table summarizing crystallographic data for selected metal complexes with ligands analogous to 2,3-diphenyl-1H-pyrazol-5-one.

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [VO(C₁₈H₁₅N₂O₂)₂] | Monoclinic | P2₁/c | Distorted octahedral geometry around Vanadium(IV). | acs.org |

| [Mn(HLa)(La)]·(CH₃CN)₁.₅·H₂O | Triclinic | P-1 | Mononuclear Manganese(II) complex. | nih.gov |

| [Mn₂(Lb)₂(μ-EtO)₂(EtOH)₂] | Triclinic | P-1 | Dinuclear centrosymmetric Manganese(II) structure. | nih.gov |

| [Zn(HL¹)₂] | Not Specified | Not Specified | Monomeric Zinc(II) complex. | unicam.it |

| [Zn(HL²)₂] | Not Specified | Not Specified | Monomeric Zinc(II) complex. | unicam.it |

| [Zn(HL⁴)₂] | Not Specified | Not Specified | One-dimensional coordination polymer of Zinc(II). | unicam.it |

| [Cu(HL¹)₂] | Not Specified | Not Specified | Square planar geometry for Copper(II). | unicam.it |

| [Zn(HL¹)₂(MeOH)₂] | Not Specified | Not Specified | Octahedral geometry with two apical methanol molecules for Zinc(II). | unicam.it |

Geometrical Conformations (e.g., Square Planar, Octahedral, Tetrahedral)

The geometrical conformation of metal-pyrazolyl complexes is dictated by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the pyrazolone ligand and any ancillary ligands present.

Octahedral Geometry is a common coordination geometry observed for many pyrazolyl complexes. For example, an oxovanadium(IV) complex with a 4-acyl-pyrazolone ligand adopts a distorted octahedral geometry. acs.org Similarly, zinc(II) complexes with certain hydrazone ligands derived from 4-acyl-5-pyrazolones have been found to possess an octahedral geometry, with two methanol molecules occupying the apical positions. unicam.it The coordination of two pyrazolone ligands and two aqua ligands around a sodium ion also results in an octahedral arrangement. nih.gov

Square Planar Geometry is typically observed for d⁸ metal ions like Pd(II) and Cu(II). Copper(II) complexes with certain hydrazone ligands derived from pyrazolones have been shown to adopt a square planar geometry. unicam.itresearchgate.net Palladium(II) complexes with pyrazole-based ligands, often used in catalysis, also frequently exhibit a square planar coordination environment. researchgate.net

Tetrahedral Geometry is another possible conformation, particularly for metal ions like Zn(II). Zinc(II) complexes with N,O-hybrid pyrazole ligands have been synthesized that display a tetrahedral geometry. researchgate.net

The flexibility of the pyrazolone ligand allows for the formation of various coordination modes, which in turn influences the final geometry of the complex. For instance, in some dicopper(II) complexes, the pyrazole moieties of the ligand, which are typically dangling, participate in coordination, a change attributed to the plasticity of the copper geometry. bohrium.com This adaptability highlights the rich conformational landscape of metal-pyrazolyl complexes.

Catalytic Applications of Pyrazolyl Metal Complexes

Metal complexes featuring pyrazolyl ligands, including analogues of 2,3-diphenyl-1H-pyrazol-5-one, have emerged as versatile catalysts in a range of organic transformations. The tunability of the ligand framework allows for the fine-tuning of the steric and electronic properties of the metal center, thereby influencing catalytic activity and selectivity.

Catalysis in Olefin Transformations

Pyrazolyl metal complexes have demonstrated notable catalytic activity in the transformation of olefins. One significant application is in olefin epoxidation. Dioxomolybdenum(VI) complexes bearing pyrazolylpyridine ligands have been shown to be moderately active catalysts for the epoxidation of cis-cyclooctene, yielding 1,2-epoxycyclooctane as the sole product. acs.org These reactions are typically carried out at elevated temperatures using tert-butylhydroperoxide as the oxidant. acs.org The catalytic system can sometimes lead to the formation of heterogeneous catalysts that can be recovered and reused without a significant loss of performance. acs.org

The coordination chemistry of pyrazolyl ligands with late transition metals has been extensively studied, in part due to their applications as catalysts in various olefin transformations. nih.gov

Below is a table summarizing the catalytic performance of a pyrazolyl metal complex in olefin epoxidation.

| Catalyst | Substrate | Oxidant | Product | Key Findings | Reference |

| [MoO₂Cl₂(PzPy)] | cis-cyclooctene | tert-butylhydroperoxide | 1,2-epoxycyclooctane | Moderately active catalyst at 55 °C. | acs.org |

| [MoO₂(OSiPh₃)₂(PzPy)] | cis-cyclooctene | tert-butylhydroperoxide | 1,2-epoxycyclooctane | Moderately active catalyst at 55 °C; forms a recyclable heterogeneous catalyst. | acs.org |

Potential in Cross-Coupling and Hydrogenation Reactions

Cross-Coupling Reactions: Palladium complexes containing pyrazole-based ligands have proven to be effective pre-catalysts for Suzuki-Miyaura cross-coupling reactions. rsc.orgmdpi.com These reactions are fundamental for the formation of carbon-carbon bonds. The catalytic activity of these bis(pyrazolyl)palladium(II) complexes can be tuned by altering the substituents on the pyrazole ring, which affects the steric and electronic properties of the metal center. rsc.org For example, a phenyl-bearing palladium pre-catalyst showed high conversion rates in the coupling of bromobenzene (B47551) and phenylboronic acid. rsc.org The efficiency of these catalysts is also influenced by the electronic nature of the substituents on the aryl halide and phenylboronic acid substrates. rsc.org